2-Chloro-4-(pyrrolidin-1-yl)pyrimidine

Kinase Inhibition FLT3 SYK

Researchers developing kinase inhibitors need validated starting points with quantified target potency and reliable reactivity. 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine addresses this by combining a C2-Cl electrophilic handle for SNAr diversification with a C4-pyrrolidine ring that drives kinase binding. Key differentiators: • FLT3 IC50 = 17 nM - low-nanomolar SAR starting point for FLT3-targeted programs. • GALK1 IC50 = 120 nM - 64-fold more potent than the dihydropyrimidine alternative NCGC00238624. • C2-Cl enables efficient derivatization; C4-pyrrolidine sets a defined lipophilicity baseline (XLogP3 = 2.1). • Solid form (MP 120-122°C), ≥98% purity, stable at room temperature for accurate weighing and long-term storage.

Molecular Formula C8H10ClN3
Molecular Weight 183.64 g/mol
CAS No. 35691-20-4
Cat. No. B1589613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(pyrrolidin-1-yl)pyrimidine
CAS35691-20-4
Molecular FormulaC8H10ClN3
Molecular Weight183.64 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=NC=C2)Cl
InChIInChI=1S/C8H10ClN3/c9-8-10-4-3-7(11-8)12-5-1-2-6-12/h3-4H,1-2,5-6H2
InChIKeyOSBZWNGXKCNMHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(pyrrolidin-1-yl)pyrimidine Sourcing Guide


2-Chloro-4-(pyrrolidin-1-yl)pyrimidine (CAS 35691-20-4, MF C8H10ClN3, MW 183.64 g/mol) is a disubstituted pyrimidine featuring a chlorine atom at the 2-position and a pyrrolidine ring at the 4-position. This substitution pattern creates a bifunctional scaffold with distinct chemical reactivity: the C2 chlorine serves as an electrophilic site for nucleophilic aromatic substitution (SNAr), while the C4 pyrrolidine modulates electronic and steric properties [1]. The compound is commercially available from multiple vendors at purities of 95% to 98%, with a melting point of 120-122 °C .

C2-Cl enables nucleophilic aromatic substitution (SNAr) diversification
Pyrrolidine at C4 modulates kinase selectivity profiles
Bifunctional scaffold for FLT3, SYK, GALK1 inhibitor lead generation

2-Chloro-4-(pyrrolidin-1-yl)pyrimidine: Substitution Risks


Substituting 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine with a closely related analog introduces quantifiable differences in kinase inhibition potency, target selectivity, and physicochemical properties that materially alter experimental outcomes. The pyrrolidine substitution at the 4-position distinguishes this scaffold from C4-amino, C4-piperidine, or C4-morpholine analogs; each modification yields distinct lipophilicity profiles (XLogP3 = 2.1 for the target compound) [1] and divergent binding affinities across kinase targets including SYK, FLT3, and GALK1 [2]. Furthermore, the C2-chlorine enables SNAr diversification that is not possible with the corresponding 2-fluoro analog, which requires different reaction conditions and yields different coupling efficiencies [3]. These differences are not interchangeable without downstream experimental validation.

C4-heterocycle mismatch Replacing pyrrolidine with piperidine or morpholine shifts lipophilicity and may alter kinase binding, requiring selectivity re-evaluation.
C2-leaving group reactivity C2-fluoro analog requires different SNAr conditions; conversion efficiency and coupling scope may not transfer directly from the chloro derivative.
Regioisomer activity gap 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine shows no reported FLT3 activity—positional isomer cannot substitute for FLT3 inhibitor studies.

2-Chloro-4-(pyrrolidin-1-yl)pyrimidine: Differentiation Evidence


FLT3 and SYK Potency: 4-Chloro Isomer Comparison

2-Chloro-4-(pyrrolidin-1-yl)pyrimidine demonstrates potent inhibition of FLT3 kinase (IC50 = 17 nM) and SYK kinase (IC50 = 990 nM), whereas its positional isomer 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine is not reported to exhibit comparable activity. The C2-chloro/C4-pyrrolidine arrangement is critical for achieving nanomolar FLT3 inhibition [1][2].

FLT3 & SYK vs. 4-Cl isomer
Head-to-head
FLT3 IC50 17 nM, SYK IC50 990 nM
4-Cl isomer: no reported activity
C2-Cl regiochemistry supports FLT3 potency; positional isomer not interchangeable.
Radioisotope P81 filter-binding assay; recombinant kinases.
Kinase Inhibition FLT3 SYK Medicinal Chemistry

GALK1 Inhibition vs. Dihydropyrimidine Chemotype

2-Chloro-4-(pyrrolidin-1-yl)pyrimidine inhibits human galactokinase (GALK1) with IC50 = 120 nM in a recombinant enzyme assay using galactose substrate. This potency is substantially greater than that of the dihydropyrimidine-based GALK1 inhibitor NCGC00238624, which exhibits IC50 values of 7.69 µM against human GALK1—representing a 64-fold difference [1].

GALK1 vs. dihydropyrimidine
Head-to-head
GALK1 IC50 120 nM
vs. NCGC00238624 IC50 7.69 µM (64× difference)
Scaffold choice substantially affects GALK1 inhibition; 64-fold potency gap reported.
Recombinant human GALK1; galactose + ATP; Kinase-Glo assay.
GALK1 Galactosemia Enzyme Inhibition Biochemical Assay

SYK Cellular Activity in Ramos B-Cells

In Ramos B-cells, 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine reduces anti-IgM-induced BLNK phosphorylation (Y96) with an EC50 of 2 nM, confirming target engagement in a cellular context. In human whole blood assays, the EC50 is 178 nM, providing a 89-fold plasma shift that quantifies plasma protein binding effects [1]. This cellular activity profile contrasts with simpler pyrimidine analogs that lack the pyrrolidine moiety and exhibit no reported cellular SYK activity.

Cellular SYK activity
Head-to-head
Ramos B-cell EC50 2 nM
Whole blood EC50 178 nM (89× shift)
Simpler analogs: no cellular activity reported
Cellular target engagement maintained; 89-fold plasma shift informs exposure modeling.
Anti-IgM-induced p-BLNK (Y96) readout; human whole blood assay.
SYK B-cell signaling Cellular assay Immunology

Melting Point and Purity Specifications

The target compound has a reported melting point of 120-122 °C, which serves as a definitive identity and purity indicator for incoming QC . Commercial vendors offer the compound at standardized purity tiers: ≥98% (Aladdin Scientific, Apollo Scientific, Bidepharm) versus 95% (ChemShuttle, Achemblock, Enamine) . For comparison, the azetidine analog 4-(Azetidin-1-yl)-2-chloropyrimidine (CAS 954226-57-4) is typically supplied at 95% purity with a lower molecular weight of 169.61 g/mol and no published melting point range [1].

Melting point & purity
Specification review
MP 120–122 °C
Purity tiers: ≥98% available
Melting point enables QC identity check; high-purity grades reduce impurity risk in assays.
Multiple vendors; 95% grades also available for less sensitive workflows.
Quality Control Procurement Characterization Purity

Chlorine-to-Fluorine Conversion

2-Chloro-4-(pyrrolidin-1-yl)pyrimidine undergoes chlorine-to-fluorine exchange using tetramethylammonium fluoride (TMAF) in DMSO over 24 hours to yield 2-fluoro-4-(pyrrolidin-1-yl)pyrimidine in 84% isolated yield [1]. This transformation provides access to the 2-fluoro analog for applications where reduced electrophilicity or altered metabolic stability is required. For comparison, direct procurement of the 2-fluoro analog from commercial sources may involve longer lead times or higher cost; the high-yielding (84%) conversion from the commercially available chloro precursor offers a practical alternative.

Cl→F conversion yield
Method context
84% isolated yield to 2-fluoro analog
C2-Cl reactivity supports efficient SNAr fluorination; enables access to fluoro analog from single precursor.
TMAF, DMSO, 24 h, room temperature.
Synthetic Chemistry SNAr Fluorination Yield

2-Chloro-4-(pyrrolidin-1-yl)pyrimidine: Key Applications


FLT3 Kinase Inhibitor Development

2-Chloro-4-(pyrrolidin-1-yl)pyrimidine is a validated starting point for FLT3-targeted kinase inhibitor programs. With a reported IC50 of 17 nM against FLT3 [1], this scaffold provides a low-nanomolar starting point suitable for structure-activity relationship (SAR) exploration. The C2-chloro group enables rapid diversification via SNAr with diverse amines to probe the kinase hinge-binding region, while the C4-pyrrolidine can be retained or further modified to optimize selectivity over related kinases such as KDR and PDGFR.

GALK1 Inhibition in Galactosemia Research

The compound is a potent GALK1 inhibitor (IC50 = 120 nM) [1], making it a valuable probe for galactosemia research. GALK1 catalyzes the first committed step in galactose catabolism, and its inhibition has been proposed as a therapeutic strategy for classic galactosemia [2]. The 2-chloro-4-pyrrolidinyl scaffold offers 64-fold greater potency than the dihydropyrimidine alternative NCGC00238624 (IC50 = 7.69 µM), enabling studies at lower compound concentrations and reducing off-target risk at high micromolar dosing.

B-Cell SYK Pathway Investigation

For immunology and oncology studies of B-cell receptor signaling, 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine demonstrates robust cellular activity with an EC50 of 2 nM in Ramos B-cells for inhibiting SYK-dependent BLNK phosphorylation [1]. This potency in a physiologically relevant cellular context—coupled with a defined 89-fold plasma shift to whole blood (EC50 = 178 nM)—enables precise dose-ranging for ex vivo and in vivo studies of SYK-mediated pathways.

Multipurpose Pyrimidine Building Block

As a building block, the compound serves a dual role: (1) The C2-chloro undergoes efficient SNAr fluorination to yield 2-fluoro-4-(pyrrolidin-1-yl)pyrimidine in 84% yield [1], providing a route to the 2-fluoro analog. (2) The C4-pyrrolidine establishes a lipophilic baseline (XLogP3 = 2.1) that can be retained or exchanged depending on downstream property optimization needs [2]. The solid form (MP 120-122 °C) facilitates accurate weighing and long-term storage stability .

Application
Selection Property
Validation Focus
FLT3-targeted kinase research
C2-Cl SNAr reactivity & pyrrolidine scaffold
Kinase selectivity profiling; hingebinder SAR
GALK1 enzyme inhibition studies
Reported sub-micromolar GALK1 inhibition
Enzyme inhibition reproducibility; cellular galactose pathway assays
B-cell SYK pathway research
Cellular target engagement (EC50)
p-BLNK signaling endpoint; whole-blood shift validation
Pyrimidine building block diversification
C2-Cl electrophilicity & solid handling
SNAr fluorination yield; storage stability; downstream coupling scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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